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Compound Name: 2-Phenoxyacetohydrazide

Cat. No.: B1360147

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal
chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical
guide provides an in-depth overview of the current research, focusing on the anticancer,
antimicrobial, anti-inflammatory, and other key therapeutic potentials of these compounds. It
includes a compilation of quantitative data, detailed experimental protocols, and visualizations
of relevant biological pathways and experimental workflows to aid in future drug discovery and
development efforts.

Core Biological Activities and Quantitative Data

2-Phenoxyacetohydrazide derivatives have demonstrated significant potential across several
therapeutic areas. The core of their activity lies in the versatile chemical nature of the
hydrazide-hydrazone moiety, which can be readily modified to optimize potency and selectivity
against various biological targets.[1][2]

Anti-inflammatory and Anti-angiogenic Activity

Several studies have highlighted the dual anti-inflammatory and anti-angiogenic properties of
2-phenoxyacetohydrazide derivatives.[3][4] These compounds have been shown to inhibit
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key enzymes and signaling molecules involved in inflammation and the formation of new blood
vessels, which are critical processes in both chronic inflammatory diseases and cancer.[3][5]

A notable example is the morpholine-substituted phenoxyacetohydrazide derivative, compound
6e, which has demonstrated potent efficacy. In silico molecular docking studies revealed strong
binding affinities of compound 6e towards vascular endothelial growth factor (VEGF),
cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[3][4][6][7]

Table 1: Anti-inflammatory and Anti-angiogenic Activity of 2-Phenoxyacetohydrazide
Derivatives
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Activity
Compound Target Assay . Value Reference
Metric
Compound Molecular Docking -12.5301
COX-1 _ [3114161[7]
6e Docking Score kcal/mol
Compound Molecular Docking -12.6705
COX-2 . [31[4][6]1[7]
6e Docking Score kcal/mol
Compound Molecular Docking -13.1622
VEGF . [3][4][6]1[7]
6e Docking Score kcal/mol
HRBC
Compound
6 - Membrane ICs0 155 pg/mL [3161[7]
e
Stabilization
Nicotinic acid
) Carrageenan- o
hydrazide _ % Inhibition
o - induced paw 35.73% [8]
derivatives (20 mg/kg)
edema
(ortho-NO2)
Nicotinic acid
] Carrageenan- o
hydrazide ) % Inhibition
o - induced paw 37.29% [8]
derivatives (50 mg/kg)
edema
(ortho-NOz2)
Nicotinic acid
Carrageenan-
hydrazide ) % Inhibition
o - induced paw 25.12% [8]
derivatives (20 mg/kg)
edema
(meta-NO2)
Nicotinic acid
] Carrageenan- o
hydrazide ) % Inhibition
o - induced paw 34.17% [8]
derivatives (50 mg/kg)
edema
(meta-NO2)
Diclofenac Carrageenan-
Sodium - induced paw % Inhibition 38.85% [8]
(Standard) edema
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Anticancer Activity

The anticancer potential of 2-phenoxyacetohydrazide derivatives has been attributed to their

ability to induce apoptosis and inhibit signaling pathways crucial for tumor growth and survival.

[5][9][10] Halogenated derivatives, in particular, have shown promising results against various

cancer cell lines.[9][10]

Table 2: Anticancer Activity of 2-Phenoxyacetamide Derivatives

Compound Cell Line Activity Reference
3c: N-(1-(4-
chlorophenyl)ethyl)-2-  MCF-7 (breast
phenyhethy) ( Exhibited anticancer
(4- cancer), SK-N-SH o [9][10]
] ) activity
nitrophenoxy)acetami (neuroblastoma)
de
K562 (human chronic
4: 2-chloro-N- myelogenous Potent anticancer
(phenazin-2- leukemia), HepG2 effect comparable to [11]
yl)benzamide (human hepatocellular  cisplatin
carcinoma)
16: a 2- K562, HepG2, »
) ) Good positive
phenazinamine MGCB803, HCT116, ) . [11]
o anticancer activity
derivative MCF7
19: a 2- K562, HepG2, N
) ) Good positive
phenazinamine MGC803, HCT116, [11]

derivative

MCF7

anticancer activity

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial

activity, including antibacterial and antifungal effects.[12][13] These compounds have shown

efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal

pathogens.[12][13]

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
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Compound(s) Organism(s) MIC (pg/mL) Reference
1 & 2 (Benzimidazole Salmonella 6.25 (for 1), 12.5 (for [12]
derivatives) typhimurium 2)
Escherichia coli,
Proteus vulgaris,
1 & 2 (Benzimidazole Klebsiella
o _ 25-100 [12]
derivatives) pneumoniae,
Pseudomonas
aeruginosa
1 & 2 (Benzimidazole )
o Enterococcus faecalis  12.5 [12]
derivatives)
Listeria
o monocytogenes,
1 & 2 (Benzimidazole
o Staphylococcus 25-200 [12]
derivatives) )
aureus, Bacillus
subtilis
B. subtilis, S. aureus,
21&22(1,2- _
] o Micrococcus luteus, E.
dihydropyrimidine ) 0.08-1 [12]
o coli, Pseudomonas
derivatives) ) )
picketti
) Staphylococcus
28 & 29 (Imidazole ) o
o epidermidis ATCC 4 [12]
derivatives)
12228
] ] Methicillin-resistant
16 (Phenylacetic acid
) Staphylococcus 1.95 [14]
hydrazide-hydrazone)
aureus ATCC 43300
16 (Phenylacetic acid Staphylococcus
_ 7.81 [14]
hydrazide-hydrazone)  aureus ATCC 25923
D13 & SB-AF-1002 , o
Sporothrix brasiliensis  0.25-1 [15]
(Acylhydrazones)
D13 & SB-AF-1002 ] i
Sporothrix schenckii 0.12-0.5 [15]
(Acylhydrazones)
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Anticonvulsant Activity

Certain derivatives of phenoxyacetic acid and 2-phenoxyacetohydrazide have been
investigated for their anticonvulsant properties.[16][17] These compounds have shown the
ability to protect against seizures in preclinical models, suggesting their potential as novel
antiepileptic agents.[16][17]

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure
Model

Relative

Compound Protection (%)  Mortality (%) Potency vs. Reference
Valproic Acid
Superior to

7b 100 0 o [16][17]
Valproic Acid

5f 90 10 150% [17]

5e 80 10 133.33% [17]

10c 80 20 133.33% [17]

Valproic Acid (VI) 60 30 100% [17]

Enzyme Inhibition

2-Phenoxyacetohydrazide derivatives have been identified as potent inhibitors of various
enzymes, including B-glucuronidase and monoamine oxidases (MAO-A and MAO-B).[1][18][19]
Inhibition of these enzymes is relevant to the treatment of cancer and depression, respectively.
[1][18]

Table 5: Enzyme Inhibitory Activity of 2-Phenoxyacetohydrazide Derivatives
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Compound(s) Enzyme ICs0 (M) Reference
1 B-glucuronidase 9.20£0.32 [19]
5 B-glucuronidase 9.47 £0.16 [19]
7 B-glucuronidase 14.7 £ 0.19 [19]
8 B-glucuronidase 15.4 +1.56 [19]
11 B-glucuronidase 19.6 + 0.62 [19]
15 B-glucuronidase 12.0+0.16 [19]
21 B-glucuronidase 13.7 £ 0.40 [19]
22 B-glucuronidase 22.0+£0.14 [19]
D-saccharic acid-1,4- )

B-glucuronidase 48.4 +1.25 [19]
lactone (Standard)
12 (2-(4-
Methoxyphenoxy)acet  MAO-A - (S1=245) [18]
amide)

21 (2-(4-((prop-2-
ynylimino)methyl)phen  MAO-A 0.018 [18]

oxy)acetamide)

21 (2-(4-((prop-2-
ynylimino)methyl)phen  MAO-B 0.07 [18]

oxy)acetamide)

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-
phenoxyacetohydrazide derivatives as reported in the cited literature.

General Synthesis of 2-Phenoxyacetohydrazide
Derivatives
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The synthesis of 2-phenoxyacetohydrazide derivatives typically involves a two-step process.

[3]

« Esterification: Substituted phenols are reacted with an ethyl haloacetate (e.g., ethyl
chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate)
and a suitable solvent (e.g., acetone or DMF) to yield the corresponding phenoxyacetic acid
ethyl ester. The reaction mixture is typically refluxed for several hours.

o Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a
solvent like ethanol, to produce the desired 2-phenoxyacetohydrazide. This reaction is
often carried out at reflux temperature.

Further modifications, such as the formation of Schiff bases, can be achieved by reacting the 2-
phenoxyacetohydrazide with various aromatic aldehydes or ketones.[1]

General Synthesis Workflow

Ethyl haloacetate, K K Aromatic Aldehyde/
Substituted Phenol Base (e.g. KaCOs) Pheg%fg?gfcm Hydrazine Hydrate 2-Phenoxyacetohydrazide Ketone Schiff Base Derivative

Click to download full resolution via product page

General synthesis workflow for 2-phenoxyacetohydrazide derivatives.

In Vitro Anti-inflammatory Activity: Human Red Blood
Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of human red blood
cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.[3]

[6][7]

e Blood Sample Preparation: Fresh whole human blood is collected and mixed with an
anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline,
and a 10% (v/v) suspension is prepared in isosaline.
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e Assay Procedure: The reaction mixture consists of the test compound, 1 ml of phosphate
buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension. A control is prepared without
the test compound.

 Incubation and Analysis: The mixtures are incubated at 37°C for 30 minutes and then
centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically
at 560 nm.

o Calculation: The percentage of hemolysis is calculated, and the percentage of membrane
stabilization is determined using the formula: % Protection = 100 - [(OD of drug treated
sample - OD of control) / OD of control] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Paw Edema Model

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

[31[41[6]1[7]
e Animal Model: Typically, Wistar albino rats or mice are used.

o Compound Administration: The test compounds and a standard drug (e.g., diclofenac
sodium) are administered orally or intraperitoneally at a specific dose. The control group
receives the vehicle.

 Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan
solution is administered into the hind paw of each animal to induce inflammation and edema.

o Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4
hours) after the carrageenan injection using a plethysmometer.

o Calculation: The percentage inhibition of edema is calculated for each group relative to the
control group.

In Vitro B-Glucuronidase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzyme B-glucuronidase.[1][19]
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» Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the
test compound, B-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH
5.0), and the substrate p-nitrophenyl-3-D-glucuronide.

 Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes).

e Reaction Termination and Measurement: The reaction is stopped by adding a basic solution
(e.g., NaOH). The absorbance of the product, p-nitrophenol, is measured at a specific
wavelength (e.g., 405 nm) using a microplate reader.

o Calculation: The percentage inhibition is calculated, and the ICso value (the concentration of
the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced
Seizure Model

This model is used to screen for potential anticonvulsant drugs.[17]

Animal Model: Mice are commonly used for this assay.

o Compound Administration: The test compounds and a standard anticonvulsant drug (e.g.,
phenytoin or valproic acid) are administered to the animals.

 Induction of Seizures: After a predetermined time, a convulsant dose of pentylenetetrazol
(PTZ) is injected intraperitoneally.

o Observation: The animals are observed for the onset of different seizure phases (e.qg.,
myoclonic jerks, clonic convulsions, tonic-clonic seizures) and for mortality over a specific
observation period (e.g., 30 minutes).

o Evaluation: The ability of the test compound to delay the onset of seizures or protect the
animals from seizures and death is recorded and compared to the control and standard
groups.

Signaling Pathways and Mechanisms of Action
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The diverse biological activities of 2-phenoxyacetohydrazide derivatives stem from their
interaction with various cellular targets and signaling pathways.

Inflammation and Angiogenesis

In the context of inflammation, these derivatives are thought to exert their effects by inhibiting
the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent
inflammatory mediators.[3][4] The amide oxygen of the hydrazide moiety is speculated to form
hydrogen bonds with arginine residues within the COX active sites, enhancing binding affinity
and inhibitory activity.[3][4] Furthermore, their ability to inhibit VEGF suggests a mechanism for
their anti-angiogenic effects, which involves blocking the signaling cascade that leads to the
formation of new blood vessels.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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